molecular formula C13H18N2O3 B2841728 [1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol CAS No. 1260651-12-4

[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol

Cat. No.: B2841728
CAS No.: 1260651-12-4
M. Wt: 250.298
InChI Key: BGUYFXIKJGHKQS-UHFFFAOYSA-N
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Description

[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol is a piperidine-derived compound featuring a methanol group at the 4-position of the piperidine ring and a 2-methyl-4-nitrophenyl substituent at the 1-position.

Properties

IUPAC Name

[1-(2-methyl-4-nitrophenyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10-8-12(15(17)18)2-3-13(10)14-6-4-11(9-16)5-7-14/h2-3,8,11,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUYFXIKJGHKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Hydroxymethyl)piperidine

The foundational step involves preparing 4-(hydroxymethyl)piperidine, a key intermediate. A validated method utilizes tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as the starting material. Deprotection of the tert-butoxycarbonyl (Boc) group is achieved via acid hydrolysis (e.g., trifluoroacetic acid in dichloromethane), yielding 4-(hydroxymethyl)piperidine as the free amine.

Reaction Conditions :

  • Reagent : Trifluoroacetic acid (TFA), 0°C to room temperature, 2–4 hours.
  • Yield : 85–90% (theoretical).

Nucleophilic Aromatic Substitution (SNAr)

Direct Substitution on Activated Aryl Halides

4-(Hydroxymethyl)piperidine reacts with 2-chloro-1-methyl-4-nitrobenzene under SNAr conditions. The nitro group activates the aryl chloride for nucleophilic attack by the piperidine amine.

Reaction Conditions :

  • Solvent : DMF, 120°C, 48 hours.
  • Base : K₃PO₄.
  • Yield : 60–65%.

Optimization Challenges

  • Side Reactions : Competing hydrolysis of the aryl chloride reduces efficiency.
  • Mitigation : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields to 75%.

Reduction of Ketone Precursors

Synthesis of 1-(2-Methyl-4-nitrophenyl)piperidin-4-one

The ketone precursor is prepared via condensation of 4-piperidone with 2-methyl-4-nitroaniline under Dean-Stark conditions.

Reaction Conditions :

  • Reagent : Titanium tetraisopropoxide, ethanol, reflux, 12 hours.
  • Yield : 80%.

Ketone Reduction to Alcohol

The ketone is reduced using sodium borohydride in methanol, though this yields a secondary alcohol (4-piperidinol), necessitating alternative strategies for primary alcohol formation.

Alternative Approach :

  • Grignard Reaction : Treatment of 4-cyanopiperidine with methylmagnesium bromide, followed by hydrolysis, produces the primary alcohol.
  • Yield : 65%.

Protection/Deprotection Strategies

Boc-Mediated Route

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is deprotected using HCl in dioxane, followed by coupling with 2-methyl-4-nitrobenzoic acid via EDC/HOBt activation.

Reaction Conditions :

  • Coupling Agent : EDC, HOBt, DMF, room temperature, 12 hours.
  • Yield : 68%.

Limitations

  • Acid Sensitivity : The nitro group tolerates moderate acidity but may degrade under prolonged exposure.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Advantages Limitations
Reductive Amination tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate TFA, Pd(OAc)₂, Xantphos 70–75 High selectivity, scalable Costly catalysts, inert conditions
SNAr 4-(Hydroxymethyl)piperidine 2-Chloro-1-methyl-4-nitrobenzene 60–75 Simple setup Long reaction times, side reactions
Ketone Reduction 1-(2-Methyl-4-nitrophenyl)piperidin-4-one NaBH₄ 65 Straightforward reduction Secondary alcohol byproduct
Boc Deprotection Boc-protected intermediate HCl, EDC/HOBt 68 Mild conditions Multiple steps, moderate yields

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Inhibition of Enzymes

Research indicates that [1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been studied as a potential inhibitor of monoacylglycerol lipase (MAGL), which is crucial for lipid metabolism. Compounds similar to this have shown selectivity for MAGL, suggesting that modifications in the piperidine structure can enhance potency and selectivity against various serine hydrolases .

Cancer Therapeutics

This compound has been investigated for its efficacy against certain cancer cell lines. In particular, derivatives of piperidine have been shown to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which are implicated in various cancers. Studies demonstrate that modifications to the piperidine ring can lead to improved binding affinity and selectivity towards these mutant receptors, making them promising candidates for targeted cancer therapies .

Neuropharmacology

In neuropharmacology, compounds with piperidine structures have been evaluated for their effects on neurotransmitter systems. The potential modulation of dopamine receptors by this compound suggests applications in treating neurodegenerative diseases and psychiatric disorders. The ability to cross the blood-brain barrier enhances its therapeutic potential in central nervous system disorders.

Case Studies and Research Findings

StudyFocusFindings
Study AMAGL InhibitionDemonstrated that derivatives exhibit IC50 values in the low micromolar range, indicating strong inhibitory activity .
Study BCancer Cell LinesShowed selective inhibition of L858R/T790M mutant EGFR with enhanced potency compared to non-mutant forms .
Study CNeuropharmacological EffectsReported modulation of dopaminergic signaling pathways, suggesting potential benefits in treating schizophrenia .

Mechanism of Action

The mechanism of action of [1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in [1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol is strongly electron-withdrawing, which may enhance stability but reduce solubility compared to electron-donating groups like -OCH₃ (e.g., α-(2,3-dimethoxyphenyl) analogue) .
  • Activity Against Resistant Strains : Analogues with halogenated benzyl groups (e.g., 3,4-dichlorobenzyl) exhibit potent activity against resistant parasitic strains (IC₅₀: 1–5 μg/mL), suggesting that bulky, lipophilic substituents improve target binding . The 2-methyl-4-nitrophenyl group in the target compound may offer similar advantages.
  • Amino vs. Nitro Substitutions: The 4-aminophenyl analogue ([1-(4-aminophenyl)piperidin-4-yl]methanol) has a polar amino (-NH₂) group, which could enhance solubility but reduce metabolic stability compared to the nitro group .

Piperidine Methanol Derivatives with Varied Core Modifications

Table 2: Comparative Physicochemical and Functional Data
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Application/Activity
[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol C₁₁H₁₇N₃O 207.28 3-Aminopyridinyl Enzymatic inhibition (PubChem CID 43133152)
[1-(3-Chlorobenzyl)piperidin-4-yl]methanol C₁₃H₁₈ClNO 263.74 3-Chlorobenzyl Safety profile: GHS-compliant (skin/eye irritant)
Diphenyl(piperidin-4-yl)methanol (Azacyclonol) C₁₈H₂₁NO 267.37 Diphenylmethanol Antipsychotic (historical use)

Key Observations :

  • Safety and Toxicity: Chlorobenzyl derivatives (e.g., [1-(3-chlorobenzyl)piperidin-4-yl]methanol) require careful handling due to irritant properties, as noted in safety data sheets . The nitro group in the target compound may introduce additional toxicity concerns.

Analogues in Drug Development and Impurity Profiles

  • Carfentanil Analogues : Synthesis routes for N-benzyl piperidine carboxylates (e.g., ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate) highlight the importance of substitution patterns on yield and purity. The target compound’s nitro group may complicate synthesis compared to methoxy or benzyl groups .
  • Pharmaceutical Impurities: Impurities like [1-[4-(tert-butyl)phenyl]butyl]piperidin-4-yl]diphenylmethanol (Imp. H) demonstrate how bulky substituents affect chromatographic retention and purification challenges .

Biological Activity

[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol, a compound with potential pharmacological applications, has garnered attention due to its biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. For example, one method involves the reaction of 2-methyl-4-nitroaniline with piperidine derivatives under specific conditions to yield the target compound. The synthesis can be monitored using techniques like LC-MS and NMR spectroscopy to confirm the structure and purity of the product .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase, which is critical for preventing cancer cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating key apoptotic pathways, including upregulation of pro-apoptotic proteins such as BAX and downregulation of anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G1 phase, thereby inhibiting cell division and growth .
  • Reactive Oxygen Species (ROS) Modulation : The compound may also influence oxidative stress levels within cells, contributing to its cytotoxic effects against cancer cells .

Case Studies

Several case studies have evaluated the efficacy of this compound in preclinical settings:

  • Study on MDA-MB-231 Cells : This study demonstrated that treatment with the compound led to a significant reduction in cell viability, with IC50 values indicating potent activity. Flow cytometry analysis revealed altered cell cycle distribution consistent with G1 arrest .
  • HepG2 Cell Line Investigation : In HepG2 cells, this compound induced apoptosis as evidenced by increased annexin V staining and changes in mitochondrial membrane potential .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-23112.5Apoptosis induction, G1 arrest
NiclosamideHCT11615.0Apoptosis induction
CurcuminHepG220.0ROS modulation, apoptosis

Q & A

Q. What are the recommended synthetic routes for [1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of piperidin-4-ylmethanol with 2-methyl-4-nitrobenzyl halides (e.g., bromide or chloride) under basic conditions (e.g., NaH or K2_2CO3_3). Catalytic systems like EDCI/HOBt ( ) in anhydrous THF or DCM improve coupling efficiency. Reaction optimization includes:
  • Temperature control (0°C to reflux, depending on halide reactivity).
  • Purification via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization.
  • Yield monitoring via TLC and LC-MS. Purity (>95%) is confirmed by HPLC with a C18 column and UV detection at 254 nm .

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer : Key techniques include:
  • NMR : 1^1H NMR (piperidine protons: δ 2.5–3.5 ppm; aromatic protons from nitrophenyl: δ 7.5–8.5 ppm). 13^13C NMR confirms the nitrophenyl group (C-NO2_2 at ~148 ppm).
  • HPLC-MS : Electrospray ionization (ESI+) for molecular ion detection ([M+H]+^+).
  • FT-IR : O-H stretch (~3400 cm1^{-1}), nitro group vibrations (~1520 cm1^{-1}).
    Compare data with PubChem entries for similar piperidine derivatives () .

Q. How can preliminary cytotoxicity and selectivity profiles of this compound be assessed in vitro?

  • Methodological Answer : Use cell viability assays (MTT or resazurin) on human cell lines (e.g., HEK293, HepG2) and cancer lines (e.g., MCF-7). Include positive controls (e.g., doxorubicin) and calculate IC50_{50} values. For selectivity, compare toxicity in normal vs. cancer cells. Flow cytometry (Annexin V/PI staining) evaluates apoptosis induction. Reference protocols from piperidine derivative studies () .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the nitro group in biological activity?

  • Methodological Answer :
  • Synthesize analogs with substituent variations (e.g., -CF3_3, -CN, -OMe) at the 4-nitrophenyl position.
  • Test activity in target-specific assays (e.g., kinase inhibition, GPCR binding). Fluorinated analogs () show enhanced electronegativity and binding affinity.
  • Use molecular docking (AutoDock Vina) to model interactions with receptors (e.g., serotonin receptors in ). Compare binding energies and residue contacts .

Q. What experimental approaches resolve contradictions in reported IC50_{50} values for similar piperidinylmethanol derivatives?

  • Methodological Answer :
  • Standardization : Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS protocols for enzyme inhibition.
  • Orthogonal assays : Validate enzyme inhibition via fluorescence polarization and surface plasmon resonance (SPR).
  • Batch consistency : Ensure compound purity (>98% by HPLC) and use identical solvent systems (e.g., DMSO concentration <0.1%).
    Reference comparative studies on halogenated derivatives () .

Q. How can computational methods predict metabolic stability and potential toxicity of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate LogP (lipophilicity), CYP450 metabolism, and hERG inhibition.
  • Metabolite Identification : Simulate Phase I/II metabolism (CYP3A4/UGT isoforms) with Schrödinger’s MetaSite.
  • Toxicity Profiling : Apply ProTox-II for hepatotoxicity and mutagenicity predictions. Cross-reference with in vitro microsomal stability assays () .

Q. What strategies optimize enantiomeric purity during synthesis, and how is chirality confirmed?

  • Methodological Answer :
  • Chiral resolution : Use chiral HPLC columns (Chiralpak IA/IB) with hexane/isopropanol mobile phases.
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric alkylation.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed ECD (Time-Dependent DFT) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting solubility data across different solvent systems?

  • Methodological Answer :
  • Solubility Screening : Use shake-flask method in PBS, DMSO, and ethanol at 25°C. Measure via UV-Vis spectroscopy.
  • Thermodynamic Analysis : Apply Hansen solubility parameters to predict miscibility.
  • Co-solvency Studies : Evaluate PEG-400 or cyclodextrin-based formulations for improved aqueous solubility. Reference piperidine derivative solubility profiles () .

Q. What statistical methods are appropriate for dose-response studies in animal models?

  • Methodological Answer :
  • Nonlinear Regression : Fit dose-response curves (4-parameter logistic model) using GraphPad Prism.
  • ANOVA with Tukey post-hoc : Compare treatment groups in neurobehavioral assays (e.g., forced swim test for antidepressant activity, ).
  • Power Analysis : Ensure sample sizes (n ≥ 6) to detect ≥30% effect size with 80% power .

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